2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide
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Description
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
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Scientific Research Applications
Synthetic Route and Inhibitory Potential
Iftikhar et al. (2019) explored a novel synthetic route for creating derivatives of 1,3,4-oxadiazole, including compounds structurally related to the queried chemical. These compounds were evaluated for their α-glucosidase inhibitory potential, suggesting a potential application in glucose regulation or diabetes management (Iftikhar et al., 2019).
Enzymatic Activity
Rehman et al. (2013) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their activity against enzymes like acetylcholinesterase and lipoxygenase. This suggests potential applications in areas such as neurodegenerative diseases or inflammation control (Rehman et al., 2013).
Photochemical Properties
Srimannarayana et al. (1970) investigated the photochemical cleavage of N-O bonds in oxadiazolines, which could be relevant to understanding the photochemical properties of related compounds, including the queried chemical (Srimannarayana et al., 1970).
Antibacterial and Anti-Enzymatic Potential
Nafeesa et al. (2017) synthesized a series of 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial and anti-enzymatic potential. This points to possible applications in antimicrobial and pharmaceutical research (Nafeesa et al., 2017).
Biological Assessment
Karpina et al. (2019) developed a method for synthesizing novel 1,2,4-oxadiazol-5-yl-[1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides, conducting biological assessments of these compounds. This research could have implications for the development of new pharmaceuticals or biological agents (Karpina et al., 2019).
properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c1-14-7-5-10-20(17(14)4)27-21(31)13-30-16(3)11-15(2)22(25(30)32)24-28-23(29-33-24)18-8-6-9-19(26)12-18/h5-12H,13H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLHEPURHLEQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide |
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